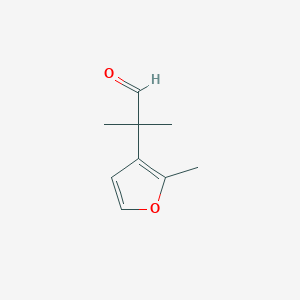

2-Methyl-2-(2-methylfuran-3-yl)propanal

Description

BenchChem offers high-quality 2-Methyl-2-(2-methylfuran-3-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(2-methylfuran-3-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

30012-02-3 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methyl-2-(2-methylfuran-3-yl)propanal |

InChI |

InChI=1S/C9H12O2/c1-7-8(4-5-11-7)9(2,3)6-10/h4-6H,1-3H3 |

InChI Key |

YBOICIYTARXDFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C(C)(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Methyl-2-(2-methylfuran-3-yl)propanal (CAS 30012-02-3)

[1]

Executive Summary & Chemical Identity

2-Methyl-2-(2-methylfuran-3-yl)propanal is a branched heterocyclic aldehyde characterized by a 2-methylfuran ring attached to a quaternary carbon adjacent to a formyl group.[1] This structural motif—combining electron-rich aromaticity with a reactive carbonyl—makes it a valuable intermediate in the synthesis of terpenoids , flavor compounds (imparting nutty/meaty notes), and pharmaceutical scaffolds .[1]

Due to the presence of the furan moiety and the aldehyde functionality, this compound exhibits specific reactivity patterns (e.g., susceptibility to oxidation and acid-catalyzed ring opening) that necessitate rigorous handling protocols.[1]

Chemical Identification Data

| Parameter | Detail |

| CAS Registry Number | 30012-02-3 |

| IUPAC Name | 2-Methyl-2-(2-methylfuran-3-yl)propanal |

| Synonyms | α,α,2-Trimethyl-3-furanacetaldehyde; 2-(2-Methyl-3-furyl)isobutyraldehyde |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| SMILES | CC1=C(C=CO1)C(C)(C)C=O |

| InChI Key | YBOICIYTARXDFR-UHFFFAOYSA-N |

Physicochemical Profile

The following data synthesizes experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS entry.

Physical Properties Table

| Property | Value / Range | Condition |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Colorless to pale yellow | Oxidation leads to darkening |

| Boiling Point | 195°C - 205°C (Predicted) | @ 760 mmHg |

| Density | 1.02 ± 0.05 g/cm³ | @ 20°C |

| Flash Point | ~78°C (Closed Cup) | Class IIIA Combustible Liquid |

| LogP (Octanol/Water) | 2.35 ± 0.3 | Lipophilic |

| Vapor Pressure | ~0.2 mmHg | @ 25°C |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, DCM | Organic solvents |

Technical Insight: The quaternary carbon at the α-position prevents enolization towards the aldehyde, enhancing stability against self-condensation (aldol) compared to linear aldehydes.[1] However, the furan ring remains sensitive to electrophilic attack and oxidative degradation.

Safety & Toxicology Assessment (GHS)

As a furan derivative, CAS 30012-02-3 must be treated with caution.[1] While specific LD50 data is limited for this niche intermediate, Structure-Activity Relationship (SAR) analysis with Furfural and Isobutyraldehyde dictates the following safety profile.

Hazard Classification (GHS-US/EU)

-

Flammable Liquid (Category 4): Combustible.[2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Critical Toxicology Note

Warning: Furan derivatives are metabolically activated by Cytochrome P450 enzymes (specifically CYP2E1) to reactive enedials, which can be cytotoxic or mutagenic. Always handle as a potential carcinogen in the absence of definitive negative genotoxicity data.

Handling, Storage, & Stability Protocol

To maintain chemical integrity and ensure operator safety, the following "Self-Validating" protocol must be strictly followed.

A. Storage Conditions

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (2-methyl-2-(2-methylfuran-3-yl)propanoic acid).[1]

-

Temperature: Refrigerate (2°C to 8°C ).

-

Container: Amber glass with Teflon-lined septa to prevent photocyclization or UV-degradation of the furan ring.[1]

B. Stability Indicators (Self-Validation)

Before use, perform a visual and olfactory check:

-

Color: Should be colorless/pale yellow. Dark brown/red indicates significant polymerization or ring-opening.[1]

-

Acidity Check: Dissolve a small aliquot in neutral ethanol and check pH. A significant drop (< pH 5) indicates oxidation to acid.

C. Operational Workflow Diagram

The following decision tree outlines the safe handling and purity verification process for CAS 30012-02-3.

Figure 1: Operational decision tree for assessing the quality and handling of air-sensitive furan aldehydes.

Synthesis & Application Context

Synthesis Pathway

The synthesis of 2-Methyl-2-(2-methylfuran-3-yl)propanal typically involves the alkylation of 2-methylfuran or the rearrangement of furan-based precursors.[1] A common route involves:

-

Vilsmeier-Haack Formylation of a sterically hindered precursor.

-

Alkylation of 2-methylfuran with isobutyraldehyde equivalents under Lewis Acid catalysis (Friedel-Crafts type).

Applications

-

Flavor Chemistry: Used as a high-impact aroma chemical providing nutty, roasted, and meat-like notes.[1] The steric bulk of the tert-butyl-like group (gem-dimethyl) increases stability and substantivity compared to simple furan aldehydes.[1]

-

Pharmaceutical Intermediates: Serves as a scaffold for synthesizing terpenoids and biologically active furanolactones .

-

Material Science: Precursor for furan-based polymers where the aldehyde allows for Schiff-base formation or reduction to alcohols for urethane linkages.[1]

References

Reactivity of alpha,alpha-dimethyl-beta-heteroaryl aldehydes

Steric Control & Heteroaryl Influence: A Technical Guide to -Dimethyl- -Heteroaryl Aldehydes

Executive Summary

The

This guide moves beyond standard textbook reactivity, addressing the specific challenges of manipulating "neopentyl-like" carbonyls. It provides validated protocols for overcoming steric hindrance during nucleophilic addition and ensuring chemoselectivity during oxidation.

Structural Analysis & Electronic Properties

The Neopentyl Carbonyl Challenge

The defining feature of this scaffold is the quaternary

-

Steric Shielding: The trajectory for nucleophilic attack (Bürgi-Dunitz angle) is partially obstructed by the gem-dimethyl groups.[1] This reduces the rate of addition for bulky nucleophiles compared to linear aldehydes.

-

Enolization Blockade: The absence of

-protons renders the aldehyde incapable of enolization.[1] This prevents self-aldol condensation and racemization, making the scaffold configurationally stable under basic conditions.

The Heteroaryl Influence & Thorpe-Ingold Effect

The

-

Thorpe-Ingold Effect: The gem-dimethyl group compresses the internal bond angle at the

-carbon (

Synthetic Access: The Alkylation Gateway

The most robust route to this scaffold is not via direct formylation, but through the Phase-Transfer Catalyzed (PTC) alkylation of isobutyraldehyde.

Validated Workflow

-

Substrate: Isobutyraldehyde (cheap, volatile source of the gem-dimethyl unit).

-

Electrophile: Heteroaryl-methyl halide (e.g., 3-(chloromethyl)pyridine).[1]

-

Conditions: 50% NaOH, Toluene, catalytic Tetrabutylammonium Bromide (TBAB).

Note: This approach mimics the industrial synthesis of "Majantol" fragrance intermediates, ensuring scalability.

Figure 1: Convergent synthesis via Phase Transfer Catalysis. The gem-dimethyl group is pre-installed in the nucleophile.

Nucleophilic Addition: Overcoming the Steric Wall

The Challenge: Reductive Amination

Direct reductive amination using Sodium Triacetoxyborohydride (STAB) often stalls with this scaffold. The formation of the hemiaminal intermediate is slow due to the gem-dimethyl steric bulk, and the heteroaryl nitrogen can chelate protons/Lewis acids intended to activate the carbonyl.

The Solution: Titanium(IV)-Mediated Protocol

To force the reaction, a strong Lewis acid/dehydrating agent is required to drive imine formation before the reduction step. Titanium(IV) isopropoxide,

Protocol 1: Ti-Mediated Reductive Amination[1]

-

Scope: Coupling

-dimethyl- -

Reagents:

,

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under Argon, combine the aldehyde (1.0 equiv) and amine (1.1 equiv).

-

Activation: Add neat

(1.5 equiv) dropwise. Caution: Exothermic.[1] -

Incubation: Stir at ambient temperature for 6–12 hours. Monitor by TLC/LCMS for the disappearance of aldehyde. The solution will turn viscous/yellow.[2]

-

Reduction: Dilute with anhydrous THF (to solubilize the Ti-complex). Cool to 0°C. Add

(2.0 equiv) portion-wise.[1] Stir for 2 hours. -

Quench: Critical Step. Quench with 1N NaOH or Rochelle’s Salt solution. Stir vigorously until a white precipitate (

) forms and the layers separate. -

Isolation: Filter through Celite to remove Titanium salts.[1] Extract with EtOAc.

Why this works: The Titanium coordinates to the carbonyl oxygen, increasing electrophilicity despite the steric hindrance, and irreversibly traps water to drive the equilibrium toward the imine.

Redox Manipulations: Precision Oxidation

The Challenge: Over-Oxidation & Scavenging

Oxidizing these aldehydes to carboxylic acids using Jones Reagent or

The Solution: Pinnick Oxidation

The Pinnick (Lindgren) oxidation is the gold standard here. It uses Sodium Chlorite (

Protocol 2: Buffered Pinnick Oxidation[1]

-

Target:

-Dimethyl- -

Reagents:

,

Step-by-Step Methodology:

-

Solvent System: Dissolve aldehyde (1.0 equiv) in

-Butanol/Water (3:1).[1] The bulky alcohol helps solubilize the lipophilic gem-dimethyl substrate. -

Scavenger: Add 2-methyl-2-butene (5–10 equiv). Crucial: This scavenges the hypochlorous acid (

) byproduct, preventing chlorination of the heteroaryl ring. -

Oxidant: Add

(1.5 equiv) followed by -

Reaction: Stir at Room Temperature for 2–4 hours.

-

Workup: Acidify to pH 3 with 1N HCl (carefully, to avoid N-protonation solubilizing the product in water if the heterocycle is basic) and extract with EtOAc.

Data Summary: Oxidation Methods Comparison

| Method | Reagent | Suitability for Scaffold | Risk Factor |

| Pinnick | Excellent | Low.[1] Scavenger prevents side reactions.[4] | |

| Jones | Poor | High.[1] Acid degrades heterocycle; Cr waste. | |

| Silver Oxide | Moderate | Moderate.[1] Expensive; good for very labile groups. |

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways governed by the specific structural constraints of the scaffold.

Figure 2: Reactivity divergence. The gem-dimethyl group necessitates Titanium activation for amination but stabilizes the carboxylic acid product against racemization.

References

-

Pinnick Oxidation Mechanism & Scope : Lindgren, B. O., & Nilsson, T. (1973).[5] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica. 3

-

Synthesis of Gem-Dimethyl Aldehydes (Majantol Analogues) : Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry. 6

-

Reductive Amination of Hindered Carbonyls : Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry. 8

-

The Gem-Dimethyl Effect in Medicinal Chemistry : Talele, T. T. (2018).[9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 9

Sources

- 1. prepchem.com [prepchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. psiberg.com [psiberg.com]

- 6. asianpubs.org [asianpubs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes for Quaternary Carbon-Containing Furan Derivatives

Introduction: The Strategic Importance of Quaternary Carbons in Furan Scaffolds

The furan ring is a cornerstone of medicinal chemistry, serving as a vital structural motif in numerous natural products and clinically significant pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems, such as a phenyl ring, make it an attractive scaffold for drug design.[3][5] When a furan derivative is substituted with a quaternary carbon center—a carbon atom bonded to four other non-hydrogen atoms—it introduces a level of structural and metabolic stability that is highly prized in drug development. This substitution can lock the molecule into a specific, biologically active conformation and provide steric hindrance that shields it from metabolic degradation, often enhancing pharmacokinetic profiles.[6]

However, the construction of these sterically congested quaternary centers presents a significant synthetic challenge. Traditional methods often fall short, requiring harsh conditions or lacking stereocontrol. This guide provides an in-depth exploration of modern, efficient synthetic strategies for accessing furan derivatives bearing quaternary carbon centers, with a focus on the underlying mechanisms, practical experimental protocols, and the logic behind methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable motifs in their work.

Transition-Metal-Catalyzed Cyclization Strategies

Transition metals, particularly soft, π-acidic metals like gold and copper, have revolutionized the synthesis of highly substituted heterocycles. Their ability to activate alkynes and allenes towards nucleophilic attack provides a powerful platform for constructing complex furan systems, including those with quaternary carbons.

Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold catalysis is a premier method for the synthesis of substituted 2,5-dihydrofurans, which are immediate precursors to fully aromatic furans. The high efficiency of this method stems from the strong Lewis acidity of gold catalysts, which activates carbon-carbon multiple bonds for intramolecular attack by a hydroxyl group.

Causality and Mechanistic Insight: The key to this transformation is the 5-endo cyclization of hydroxyallenic esters.[7][8][9] A gold(I) catalyst, typically generated in situ from a precursor like Ph₃PAuCl and a silver salt co-catalyst (e.g., AgOTf), coordinates to the allene. The silver salt acts as a halide scavenger, generating a more electrophilic cationic gold(I) species. This coordination renders the central carbon of the allene electrophilic, triggering a 5-endo-dig intramolecular attack by the pendant hydroxyl group. This step forges the C-O bond of the furan ring and simultaneously creates the C2 quaternary center. A subsequent protodeauration step releases the dihydrofuran product and regenerates the active gold catalyst.

Diagram 1: Gold-Catalyzed Intramolecular Hydroalkoxylation

Caption: Workflow for gold-catalyzed synthesis of dihydrofurans.

Experimental Protocol: Synthesis of 2-Aryl-3-ethoxycarbonyl-2,5-dihydrofuran [7][9]

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the functionalized hydroxyallenic ester (1.0 equiv). Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Catalyst Addition: In a separate vial, pre-mix triphenylphosphinegold(I) chloride (Ph₃PAuCl, 0.05 equiv) and silver trifluoromethanesulfonate (AgOTf, 0.05 equiv) in CH₂Cl₂. Stir for 5 minutes at room temperature to generate the active cationic gold catalyst.

-

Reaction: Add the catalyst solution to the solution of the hydroxyallenic ester via syringe.

-

Monitoring: Stir the reaction at 25 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford the desired 2,5-dihydrofuran product.

Data Summary: Scope of Gold-Catalyzed Hydroalkoxylation

| Entry | R¹ (Substituent on Quaternary Carbon) | Yield (%) | Reference |

| 1 | Phenyl | 95 | [7] |

| 2 | 4-Methoxyphenyl | 96 | [7] |

| 3 | 4-Chlorophenyl | 94 | [7] |

| 4 | 2-Thienyl | 92 | [7] |

| 5 | Cyclohexyl | 85 | [7] |

| 6 | n-Hexyl | 88 | [7] |

Asymmetric Synthesis via Copper(II)-Catalyzed Cycloisomerization

For applications in drug development, achieving enantioselectivity is paramount. Chiral copper(II) complexes have emerged as powerful catalysts for the asymmetric synthesis of furans containing a stereogenic quaternary carbon.

Causality and Mechanistic Insight: This strategy utilizes 2-(1-alkynyl)-2-alken-1-ones as substrates and a chiral copper(II) phosphate complex as the catalyst.[10] The reaction proceeds through a distinct mechanism where the copper catalyst first coordinates with a nucleophile (e.g., indole) to form a copper-indole species. This complex then activates the alkyne of the substrate, promoting an intramolecular attack by the carbonyl oxygen to form a cuprated furan intermediate. The chiral phosphate anion associated with the copper center controls the facial selectivity of the subsequent intermolecular nucleophilic attack on the oxocarbenium ion intermediate.[10] This step establishes the chiral quaternary center with high enantioselectivity.

Diagram 2: Enantioselective Copper-Catalyzed Furan Synthesis

Caption: Key steps in the asymmetric synthesis of quaternary furans.

Experimental Protocol: Enantioselective Synthesis of Indolyl-Furans [10]

-

Catalyst Preparation: In a vial, add Cu(OTf)₂ (0.05 equiv) and the chiral phosphate ligand (e.g., (R)-TRIP, 0.05 equiv). Add toluene as the solvent.

-

Activation: To the catalyst mixture, add indole (1.2 equiv) and stir the solution at room temperature for a designated incubation period (e.g., 30 minutes). This step is critical for the formation of the active copper-indole complex.[10]

-

Reaction: Add the 2-(1-alkynyl)-2-alken-1-one substrate (1.0 equiv) to the activated catalyst solution.

-

Monitoring: Stir the reaction at the specified temperature (e.g., 25 °C) for 24-48 hours, monitoring by TLC.

-

Workup: After completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to yield the enantiomerically enriched furan product.

Domino Reactions for Rapid Assembly of Complexity

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. These methods are prized for their atom economy and operational simplicity.

Causality and Mechanistic Insight: A powerful strategy for synthesizing tetrasubstituted furans involves a base-promoted domino reaction between α-hydroxy ketones and cyano compounds.[11] This reaction avoids expensive metal catalysts and proceeds under relatively mild conditions. The sequence is believed to initiate with a base-catalyzed condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to furnish the highly substituted furan ring, often installing amino and cyano functionalities that are valuable for further derivatization.

Diagram 3: Domino Reaction Workflow

Caption: Sequential steps in a one-pot domino furan synthesis.

Experimental Protocol: Base-Promoted Synthesis of Tetrasubstituted Furans [11]

-

Setup: In a round-bottom flask, combine the α-hydroxy ketone (1.0 equiv), the active methylene cyano compound (e.g., malononitrile, 1.1 equiv), and a suitable solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.2 equiv).

-

Reaction: Heat the mixture to reflux (e.g., 80 °C) and stir for the required time (typically 4-12 hours), monitoring by TLC.

-

Workup: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or silica gel chromatography to obtain the pure furan product.

Photoredox Catalysis: A Modern Radical Approach

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under exceptionally mild conditions. This approach utilizes light to generate radical intermediates, unlocking unique reaction pathways.

Causality and Mechanistic Insight: A photoredox/sulfide dual-catalysis system enables the modular synthesis of multi-substituted furans, including spirofurans that inherently contain a quaternary carbon.[12] The proposed mechanism involves a photocatalyst (e.g., an Iridium complex) that, upon excitation by visible light, engages in a single-electron transfer. In a catalytic indirect reductive quenching cycle, the excited photocatalyst is reduced by a sulfide co-catalyst, which is in turn oxidized to a sulfide radical cation. This species promotes the formation of a key radical intermediate from the starting materials, which then undergoes an intramolecular cyclization to construct the furan ring.[12] This method is notable for its broad substrate scope and functional group tolerance.

Diagram 4: Photoredox/Sulfide Dual Catalytic Cycle

Caption: Dual catalysis cycle for radical-mediated furan synthesis.

Conclusion

The synthesis of furan derivatives containing quaternary carbon centers is a dynamic and evolving field, crucial for advancing drug discovery and development. The methodologies presented in this guide—from the π-acidic activation of alkynes by gold and copper catalysts to elegant domino reactions and modern photoredox strategies—highlight the chemical ingenuity being applied to overcome this synthetic challenge. Transition-metal catalysis, particularly with gold and copper, offers reliable and increasingly stereoselective routes. Domino reactions provide exceptional efficiency, while photoredox catalysis opens new avenues for radical-based transformations under mild conditions. For the medicinal chemist and synthetic researcher, a deep understanding of these diverse strategies and their underlying mechanisms is essential for the rational design and successful synthesis of the next generation of furan-based therapeutics.

References

-

Hashmi, A. S. K., et al. (2004). AuCl₃-Catalyzed Synthesis of Highly Substituted Furans from 2-(1-Alkynyl)-2-alken-1-ones. American Chemical Society. Available at: [Link]

-

Matsukuma, K., et al. (2025). Photoredox/Sulfide Dual Catalysis for Modular Synthesis of Multi‐substituted Furan Rings via Catalytic Indirect Reductive Quenching. ResearchGate. Available at: [Link]

-

Eom, D., Kang, D., & Lee, P. H. (2010). Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation. Organic Chemistry Portal. Available at: [Link]

-

Gevorgyan, V., et al. (2011). Enantioselective synthesis of highly substituted furans by a copper(II)-catalyzed cycloisomerization-indole addition reaction. SciSpace. Available at: [Link]

-

Zhang, X., et al. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. Available at: [Link]

-

Lee, P. H., et al. (2010). Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Available at: [Link]

-

Various Authors. (2021). Synthesis of polysubstituted furans via a base‐promoted domino reaction. ResearchGate. Available at: [Link]

-

Eom, D., Kang, D., & Lee, P. H. (2010). Synthesis of 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans through gold-catalyzed intramolecular hydroalkoxylation. PubMed. Available at: [Link]

-

Various Authors. (2025). Synthesis of Substituted Tetrahydropyrans and Tetrahydrofurans via Intramolecular Hydroalkoxylation. ResearchGate. Available at: [Link]

-

Gevorgyan, V., et al. (2011). Enantioselective synthesis of highly substituted furans by a copper(II)-catalyzed cycloisomerization-indole addition reaction. SciSpace. Available at: [Link]

-

Zhang, X., et al. (2013). A Convenient Synthetic Route to Furan Esters and Lactones by Palladium-Catalyzed Carboalkoxylation or Cyclocarbonylation of Hydroxyl-Substituted 3-Iodofurans. NIH. Available at: [Link]

-

Various Authors. (2018). Multicomponent Domino Synthesis of Cyclopenta[b]furan-2-ones. Organic Letters. Available at: [Link]

-

Trost, B. M., et al. (2008). Asymmetric Organocatalysis for the Construction of Quaternary Carbon Stereogenic Centers. Accounts of Chemical Research. Available at: [Link]

-

Various Authors. (2022). Application of furan derivative in medicinal field. ResearchGate. Available at: [Link]

-

Wu, X.-F. (2015). Transition Metal Catalyzed Furans Synthesis. Elsevier. Available at: [Link]

-

Moran, W. J., & Rodríguez, A. (2012). Metal-catalyzed Furan Synthesis. A Review. Huddersfield Repository. Available at: [Link]

-

Dafaallah Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available at: [Link]

-

Various Authors. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

Sources

- 1. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation [organic-chemistry.org]

- 8. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 9. Synthesis of 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans through gold-catalyzed intramolecular hydroalkoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Comparison of 2-methylfuran derivatives in flavor and fragrance chemistry

A-Z Guide to 2-Methylfuran Derivatives in Flavor and Fragrance Chemistry

An In-depth Technical Guide for Researchers and Product Development Professionals

Abstract

The furan chemical family represents a cornerstone of modern flavor and fragrance science, providing a vast palette of sensory experiences from sweet and caramellic to savory and roasted. At the heart of this family is 2-methylfuran (sylvan), a versatile parent compound from which a multitude of high-impact aroma chemicals are derived. This technical guide offers an in-depth exploration of 2-methylfuran and its key derivatives, detailing their chemical properties, sensory profiles, natural origins, and formation pathways. It further provides a comprehensive overview of the analytical methodologies essential for their characterization and the synthetic strategies employed for their commercial production. This document is intended to serve as an authoritative resource for researchers, flavorists, perfumers, and drug development professionals engaged in the study and application of these potent volatile compounds.

Introduction: The Significance of Furan Derivatives

Furan and its derivatives are five-membered heterocyclic organic compounds that are integral to the aroma profiles of a vast array of thermally processed foods and beverages.[1] Their presence is a hallmark of desirable flavor development in products like coffee, bread, roasted meats, and caramel.[2][3] The sensory contributions of these compounds are remarkably diverse, ranging from sweet, nutty, and fruity to pungent, savory, and sulfury, often at very low concentrations. This potency and versatility make them invaluable tools for the flavor and fragrance industry.[4][5]

2-Methylfuran, in particular, serves as a critical structural backbone. Substitutions at various positions on its furan ring give rise to a spectrum of derivatives, each with a unique and often powerful aroma profile. Understanding the relationship between the molecular structure of these derivatives and their resulting sensory perception is fundamental to the craft of flavor and fragrance creation.

The Parent Compound: 2-Methylfuran (Sylvan)

2-Methylfuran is a volatile, colorless liquid naturally found in foods like myrtle and Dutch lavender.[6] It is most famously recognized for its characteristic chocolatey or caramel-like aroma.[6][7] Beyond its direct use as a flavoring agent, its primary importance lies in its role as a precursor and a product of thermal food processing.[8][9]

Formation via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning process, is the principal pathway for the formation of 2-methylfuran in food.[10] This complex cascade of reactions occurs between amino acids and reducing sugars at elevated temperatures.[11][12][13]

Specifically, 2-methylfuran formation is favored in the presence of amino acids through aldol-type reactions involving C2 and C3 sugar fragments.[11][12] Lactaldehyde, the Strecker aldehyde derived from the amino acid threonine, is a key intermediate in this process.[11][12][14] Roasting conditions, as opposed to pressure cooking, significantly enhance the yield of 2-methylfuran.[11][12][13]

Below is a simplified diagram illustrating the key stages of the Maillard reaction that can lead to the formation of 2-methylfuran.

Caption: Simplified Maillard reaction pathway for 2-methylfuran formation.

Key Derivatives of 2-Methylfuran & Their Sensory Profiles

The true versatility of 2-methylfuran is revealed through its derivatives. The addition of functional groups such as alcohols, esters, ketones, and sulfur-containing moieties dramatically alters the sensory properties of the parent molecule.

Oxygenated Derivatives

These derivatives typically impart sweet, fruity, and bakery-like notes.

-

Furfuryl Alcohol: Possesses a burnt, sweet, and bready aroma. It is a key component in coffee, caramel, and bread flavors.[15]

-

2-Acetylfuran: Characterized by a sweet, balsamic, and almond-like odor. It finds use in nut, caramel, and honey flavor profiles.

-

5-Methylfurfural: Offers a caramel-like, sweet, and slightly spicy aroma. It is a common product of sugar heating and is used in caramel, butterscotch, and maple flavors.

-

Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone): While not a direct derivative of 2-methylfuran, this furanone is one of the most important aroma compounds in the food industry, with a powerful caramel, strawberry-like odor.[16] Its structural relative, sotolone, provides a distinct seasoning-like aroma.[16]

Sulfur-Containing Derivatives

The introduction of a sulfur atom often results in potent roasted, savory, and meaty aromas, significantly lowering the odor threshold.

-

Furfuryl Mercaptan (2-Furanmethanethiol): A critical component of coffee aroma, delivering a strong, roasted coffee character. It is also used in chocolate flavorings.

-

2-Methyl-3-furanthiol: Known for its meaty, beef-broth aroma. It is a key impact compound in the flavor of cooked meat.

-

2-Methyl-3-(methyldisulfanyl)furan: Contributes to the savory and meaty notes in cooked foods.

-

2-Methyltetrahydrofuran-3-thiol: Imparts a strong roasted meat, cooked onion, and garlic flavor even at parts-per-billion levels.[2]

The following table summarizes the sensory characteristics of selected 2-methylfuran derivatives.

| Compound Name | Chemical Structure | Odor/Flavor Descriptors | Odor Threshold (in water) | Common Applications |

| 2-Methylfuran | C₅H₆O | Chocolate, caramel, ethereal[6][7] | ~100 µg/kg | Base for flavors, coffee, chocolate |

| Furfuryl Alcohol | C₅H₆O₂ | Burnt, sweet, bready[15] | 2,000 µg/kg[15] | Coffee, caramel, baked goods |

| 2-Acetylfuran | C₆H₆O₂ | Sweet, balsamic, nutty, almond[17] | 10,000 µg/kg[17] | Nut, caramel, honey, tobacco |

| Furfuryl Mercaptan | C₅H₆OS | Roasted coffee, sulfury[2] | 0.005 µg/kg[17] | Coffee, chocolate, roasted notes |

| 2-Ethylfuran | C₆H₈O | Sweet, vanilla, rubbery, burnt[18] | 2.3 ng/g[18] | Coffee, baked goods |

| 2-Pentylfuran | C₉H₁₄O | Fruity, green, earthy[18] | 6 ng/g[18] | Fruit flavors, savory notes |

Note: Odor thresholds can vary significantly depending on the matrix (e.g., water, oil, air) and the method of determination.[19]

Analytical Methodologies for Characterization

The volatile and often trace-level nature of furan derivatives necessitates highly sensitive and selective analytical techniques for their identification and quantification in complex food and fragrance matrices.[20]

Extraction and Concentration

-

Headspace Solid-Phase Microextraction (HS-SPME): This is the most common and effective technique for extracting volatile furan derivatives.[21] A fiber coated with an adsorbent material (e.g., Carboxen/Polydimethylsiloxane, CAR/PDMS) is exposed to the headspace above the sample, where it adsorbs the volatile compounds.[22] This method is solvent-free, rapid, and sensitive.[23]

Separation and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): Following extraction, the analytes are thermally desorbed from the SPME fiber into a gas chromatograph. The GC separates the individual compounds based on their volatility and interaction with a capillary column (e.g., HP-5MS).[20][24] The separated compounds then enter a mass spectrometer, which fragments them and generates a unique mass spectrum, allowing for positive identification and quantification.[24]

-

Gas Chromatography-Olfactometry (GC-O): This technique couples a GC with a human assessor. As compounds elute from the GC column, the effluent is split, with one portion going to a detector (like MS) and the other to a sniffing port. This allows a trained panelist to describe the odor of each individual compound as it elutes, providing a direct link between an analytical peak and its sensory impact. GC-O is crucial for identifying key aroma compounds, as a large quantitative peak does not always correspond to a strong aroma.[25]

A Self-Validating Experimental Protocol: HS-SPME-GC-MS for Furan Derivatives

The causality behind this protocol's design ensures robust and reliable data. HS-SPME is chosen for its efficiency in extracting volatile compounds from a complex matrix without introducing solvents. The use of a CAR/PDMS fiber is based on its high affinity for the target furan analytes.[22] GC-MS provides the necessary chromatographic separation and mass spectral data for unambiguous identification.[20] The inclusion of an internal standard (e.g., d4-furan) corrects for any variations in extraction efficiency or instrument response, making the quantitative results self-validating.[22]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. Add a saturated NaCl solution to increase the volatility of the analytes.[20] Spike with a known amount of internal standard.

-

Equilibration: Seal the vial and place it in a temperature-controlled agitator. Equilibrate the sample at 30-35°C for 15 minutes to allow the volatile compounds to partition into the headspace.[20][22]

-

HS-SPME Extraction: Expose a pre-conditioned CAR/PDMS SPME fiber to the headspace of the vial for 15-30 minutes under continued agitation.[22]

-

GC-MS Analysis: Immediately transfer the fiber to the heated injection port (e.g., 260-280°C) of the GC-MS system for thermal desorption.[20]

-

Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at 32°C (hold 4 min), then ramps at 20°C/min to 200°C (hold 3 min).[20]

-

Mass Spectrometry Detection: Operate the MS in scan mode to identify unknown compounds and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantification of target analytes.[24]

-

Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify using the response ratio of the analyte to the internal standard against a calibration curve.

The following diagram illustrates this analytical workflow.

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Synthesis and Industrial Application

While many 2-methylfuran derivatives are formed naturally during food processing, industrial-scale synthesis is required to meet the demands of the flavor and fragrance industry.[26][27][28]

-

Synthesis from Furfural: 2-Methylfuran itself is commercially manufactured via the catalytic hydrogenolysis of furfuryl alcohol, which is derived from furfural.[6][8] Furfural is a bulk chemical produced from agricultural biomass.[29]

-

Derivatization: A wide range of synthetic routes are employed to create derivatives. For instance, Friedel-Crafts acylation can be used to produce acylfurans like 2-acetylfuran.[26] The synthesis of sulfur-containing derivatives often involves the reaction of 2-methyl-3-furyl disulfide with various reagents like epoxides or ketones.[4]

-

Applications: These compounds are used in minute quantities to build complex flavor and fragrance profiles.[5] They are essential for creating authentic-tasting coffee, chocolate, meat, and bakery flavors in a wide range of consumer products, including beverages, confectionery, savory snacks, and prepared meals. In perfumery, certain derivatives can add unique gourmand or roasted notes to fine fragrances.[26][27]

The structural modification of the 2-methylfuran core directly influences its final application, as shown in the diagram below.

Caption: Relationship between structure and sensory profile.

Conclusion and Future Outlook

2-Methylfuran and its derivatives are indispensable components in the toolkit of flavor and fragrance professionals. Their formation through the Maillard reaction is a key process in developing the characteristic aromas of many cooked foods. The ability to synthesize these potent molecules allows for the consistent and creative flavoring of a wide array of consumer goods. Future research will likely focus on the discovery of novel furan derivatives with unique sensory properties, the development of more sustainable and efficient synthesis methods (including biotechnological routes), and a deeper understanding of how these compounds interact with sensory receptors to elicit specific flavor and aroma perceptions.[16]

References

-

Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. (2025). ResearchGate. [Link]

-

Mottram, D. S., & Yaylayan, V. A. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(9), 3145–3152. [Link]

-

Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. (2008). Europe PMC. [Link]

-

Pérez-Nevado, F., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry. [Link]

-

Chen, Y. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1633. [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

-

Furan Identification in Food by using HS-SPME Method. (2022). Walsh Medical Media. [Link]

-

Huang, Y. F., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Food Science & Technology, 2(7), 1141–1149. [Link]

-

2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. (n.d.). Perfumer & Flavorist. [Link]

-

Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 11043–11051. [Link]

-

Wang, Y., et al. (2022). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances, 12(40), 25969–25974. [Link]

-

Dai, Y., et al. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(2), 464–468. [Link]

-

Nowicki, J., & Góra, J. (2016). Synthesis of new fragrances from 2-methylfuran. Part I. ResearchGate. [Link]

-

Nowicki, J. (n.d.). Synthesis of New Fragrances from 2-Methylfuran. Part III. ResearchGate. [Link]

-

2-Methylfuran. (n.d.). Wikipedia. [Link]

-

ODOR THRESHOLDS AND ODOR ACTIVITY VALUES (OAVs) OF POTENT VOLATILE COMPOUNDS IN COFFEE BREWS. (n.d.). ResearchGate. [Link]

-

Synthesis of new fragrances from 2-methylfuran. Part III. (n.d.). ResearchGate. [Link]

-

Krist, S., et al. (2019). Odour Detection Threshold Determination of Volatile Compounds in Topical Skin Formulations. CORE. [Link]

-

2-Methylfuran. (n.d.). International Furan Chemicals BV. [Link]

-

Applications of furan and its derivative. (n.d.). Slideshare. [Link]

-

Flavor Chemistry and Odor Thresholds. (n.d.). Semantic Scholar. [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI. [Link]

-

An overview of the applications of furfural and its derivatives. (n.d.). SciSpace. [Link]

-

FURAN DERIVATIVES : ITS OCCURRENCE IN FOODS, CONTRIBUTION TO MELANOIDIN FORMATION, METABOLISM. (2017). CORE. [Link]

-

2-Methylfuran. (n.d.). PubChem. [Link]

-

OCCURRENCE AND PRODUCTION OF FURAN IN COMMERCIAL FOODS. (n.d.). Italian Journal of Food Science. [Link]

-

Maillard reaction. (n.d.). Wikipedia. [Link]

-

Synthesis and Applications of Furan and its Derivatives A Review. (2024). International Journal of Scientific Research in Science and Technology. [Link]

-

Odor Detection Thresholds & References. (n.d.). The Good Scents Company. [Link]

-

Determination of Furan and Furan derivatives in Baby Food. (n.d.). ResearchGate. [Link]

-

2-methyl furan. (n.d.). The Good Scents Company. [Link]

Sources

- 1. FURAN DERIVATIVES : ITS OCCURRENCE IN FOODS, CONTRIBUTION TO MELANOIDIN FORMATION, METABOLISM - E-Journal Universitas Atma Jaya Yogyakarta [e-journal.uajy.ac.id]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. oygardsbi.com [oygardsbi.com]

- 4. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of furan and its derivative | PPTX [slideshare.net]

- 6. 2-Methylfuran - Wikipedia [en.wikipedia.org]

- 7. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylfuran - IFC [furan.com]

- 9. mdpi.com [mdpi.com]

- 10. Maillard reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 17. Odor Detection Thresholds & References [leffingwell.com]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

Methodological & Application

Application Note: Synthesis of 2-Methyl-2-(2-methylfuran-3-yl)propanal

This Application Note and Protocol guide is designed for researchers and drug development professionals, focusing on the synthesis of 2-Methyl-2-(2-methylfuran-3-yl)propanal (CAS 30012-02-3).

The guide prioritizes the Pd-Catalyzed

Target Molecule: 2-Methyl-2-(2-methylfuran-3-yl)propanal

CAS: 30012-02-3

Formula: C

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Methyl-2-(2-methylfuran-3-yl)propanal presents a specific challenge: constructing a quaternary carbon center immediately adjacent to an electron-rich furan ring. Classical methods (e.g., acid-catalyzed hydroxyalkylation) often fail due to furan polymerization or lack of regiocontrol.

Strategic Approach: The most robust route utilizes Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type) to couple a 3-halofuran with an isobutyraldehyde derivative. Two protocols are detailed below:

-

Protocol A (Direct): Direct

-arylation of isobutyraldehyde. High efficiency but requires strict control to prevent aldol side-reactions. -

Protocol B (Stepwise/Robust):

-Arylation of methyl isobutyrate followed by reduction and oxidation. This is the preferred route for scale-up and purity.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the strategic bond formation at the quaternary center.

Protocol A: Direct Pd-Catalyzed -Arylation

Best for: Rapid synthesis, small-scale discovery. Mechanism: Oxidative addition of Pd to halofuran, followed by transmetallation with the enamine/enolate of isobutyraldehyde, and reductive elimination.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 3-Bromo-2-methylfuran | 1.0 | Electrophile (Aryl Halide) |

| Isobutyraldehyde | 1.2 - 1.5 | Nucleophile |

| Pd(OAc) | 0.02 (2 mol%) | Catalyst Precursor |

| P(t-Bu) | 0.04 (4 mol%) | Ligand |

| Cs | 1.5 | Base |

| Dioxane (Anhydrous) | Solvent | 0.2 M Concentration |

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd(OAc)

(2 mol%) and P(t-Bu) -

Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature (RT) until the complex forms (solution typically turns yellow/orange).

-

-

Substrate Addition:

-

Add Cs

CO -

Add 3-Bromo-2-methylfuran (1.0 equiv) via syringe.

-

Critical Step: Add Isobutyraldehyde (1.2 equiv) slowly. Note: Isobutyraldehyde is volatile (bp 63°C); ensure the system is sealed well.

-

-

Reaction:

-

Heat the mixture to 80°C for 12–16 hours.

-

Monitoring: Check reaction progress via GC-MS or TLC (Hexane/EtOAc).[6] Look for the disappearance of the bromofuran.

-

-

Workup:

-

Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the pad with Et

O. -

Concentrate the filtrate under reduced pressure. Caution: The product is an aldehyde; avoid excessive heat during evaporation to prevent oxidation.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: 0-10% Ethyl Acetate in Hexanes.

-

Storage: Store under inert atmosphere at -20°C to prevent oxidation to the carboxylic acid.

-

Protocol B: The Ester Intermediate Route (High Fidelity)

Best for: Scale-up (>10g), high purity requirements, and avoiding aldehyde self-condensation.

Workflow Diagram

Figure 2: Three-step sequence via ester intermediate.

Detailed Procedure

Step 1: Arylation of Methyl Isobutyrate

-

Setup: Flame-dried 3-neck flask, N

atmosphere. -

Reagents: Mix Methyl Isobutyrate (1.1 equiv), 3-Bromo-2-methylfuran (1.0 equiv), Pd

(dba) -

Base Addition: Cool to 0°C. Add LiHMDS (1.2 equiv, 1M in THF) dropwise. Rationale: LiHMDS generates the enolate quantitatively without nucleophilic attack on the ester.

-

Reaction: Stir at RT for 30 mins, then heat to 80°C for 4 hours.

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc. Dry (MgSO -

Intermediate: Methyl 2-methyl-2-(2-methylfuran-3-yl)propanoate.

Step 2: Reduction to Alcohol

-

Dissolve the ester from Step 1 in anhydrous THF (0.5 M).

-

Cool to 0°C. Add LiAlH

(1.5 equiv) portion-wise. -

Stir at 0°C -> RT for 2 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

-

Product: 2-Methyl-2-(2-methylfuran-3-yl)propan-1-ol.

Step 3: Oxidation to Aldehyde (Swern Oxidation)

-

Activation: In a flask, add Oxalyl Chloride (1.2 equiv) in DCM at -78°C. Add DMSO (2.4 equiv) dropwise. Stir 15 min.

-

Oxidation: Add the alcohol from Step 2 (in DCM) dropwise at -78°C. Stir 30 min.

-

Termination: Add Triethylamine (5 equiv). Allow to warm to RT.

-

Isolation: Wash with water, 1M HCl (rapidly), and brine. Dry and concentrate.

-

Final Purification: Distillation (vacuum) or Column Chromatography.

Analytical Characterization (Expected Data)

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl | |

| 13C NMR | ~202 ppm (C=O), ~150 ppm (Furan C2), ~120 ppm (Furan C3), ~45 ppm (Quaternary C), ~22 ppm (Gem-dimethyl). |

| MS (EI) | m/z 152 [M]+, m/z 123 [M-CHO]+ (Base peak, stable tertiary carbocation). |

| Appearance | Colorless to pale yellow oil. |

| Odor | Floral, Muguet (Lily-of-the-Valley), Green, Aldehydic.[3] |

Safety & Handling

-

Furan Derivatives: Many furans are potential carcinogens or liver toxins. Handle 3-bromo-2-methylfuran in a fume hood.

-

Aldehyde Instability: The product is prone to air oxidation. Store under Argon/Nitrogen.

-

LiHMDS/LiAlH4: Pyrophoric/water-reactive. Use standard anhydrous techniques.

References

-

Hartwig, J. F., et al.

-Arylation of Esters and Amides."[7] Journal of the American Chemical Society, vol. 124, no. 42, 2002, pp. 12557–12565. Link -

Buchwald, S. L., et al.

-Arylation of Ketones." Journal of the American Chemical Society, vol. 122, no.[7][8] 7, 2000, pp. 1360–1370. Link -

Martin, R., & Buchwald, S. L.

-Arylation of Esters and Amides under More Neutral Conditions." Organic Letters, vol. 5, no. 14, 2003, pp. 2563-2565. Link -

Smolecule Entry. "2-Methyl-2-(2-methylfuran-3-yl)propanal - CAS 30012-02-3."[9] Smolecule Chemical Database. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran | MDPI [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 8. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

- 9. Buy 2-Methyl-2-(2-methylfuran-3-yl)propanal | 30012-02-3 [smolecule.com]

Advanced Catalytic Strategies for the C2-Hydroxyalkylation of Furan Scaffolds

Executive Summary

The functionalization of furan rings with carbonyl electrophiles (aldehydes, ketones, and

This guide details two modern, field-proven catalytic strategies that circumvent these stability issues:

-

Water-Tolerant Lewis Acid Catalysis: Using Scandium(III) Triflate and Indium(III) species for robust, scalable synthesis.

-

Enantioselective Catalysis: Utilizing chiral Bisoxazoline (BOX) complexes for high-precision asymmetric induction.

Mechanistic Principles & Regioselectivity

Understanding the electronic bias of the furan ring is prerequisite to successful alkylation.

The C2-Selectivity Mandate

Furan undergoes electrophilic aromatic substitution (EAS) preferentially at the

-

C2 Attack: The resulting carbocation intermediate (Wheland intermediate) is stabilized by three resonance structures, preserving the conjugation effectively.

-

C3 Attack: The intermediate is stabilized by only two resonance structures, making it kinetically disfavored.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the activation of the carbonyl LUMO by the metal catalyst (

Figure 1: Catalytic cycle for the Lewis Acid-mediated hydroxyalkylation of furan. The catalyst activates the carbonyl oxygen, increasing electrophilicity without degrading the acid-sensitive furan.

Method A: Water-Tolerant Lewis Acid Catalysis (Scandium & Indium)

Application: General synthesis of racemic furyl-carbinols; suitable for scale-up and moisture-containing substrates.

The Catalyst Choice

Traditional Lewis acids (AlCl

-

Scandium(III) Triflate [Sc(OTf)

]: A "green" Lewis acid that retains activity in water.[1][2] It is recoverable and reusable.[3][4][5] -

Indium(III) Chloride [InCl

]: A softer Lewis acid that activates aldehydes effectively while showing high tolerance for functional groups.

Protocol: Sc(OTf) Catalyzed Reaction

Reagents:

-

Furan (or 2-substituted furan) [1.2 equiv]

-

Electrophile: Benzaldehyde or Ethyl Glyoxylate [1.0 equiv]

-

Catalyst: Sc(OTf)

[5 mol%] -

Solvent: DCM or THF/Water (9:1)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried round-bottom flask, add Sc(OTf)

(0.05 mmol per 1 mmol electrophile). Note: While water-tolerant, starting dry ensures reproducibility. -

Substrate Addition: Dissolve the aldehyde (1.0 equiv) in DCM (0.5 M concentration). Add this solution to the catalyst. Stir for 5 minutes to allow coordination.

-

Furan Addition: Add the furan (1.2 equiv) dropwise at 0°C.

-

Critical Control Point: Do not add furan in one portion. The exotherm can trigger polymerization.

-

-

Reaction Monitoring: Warm to Room Temperature (25°C). Monitor by TLC (typically 2–6 hours).

-

Visual Cue: The solution may turn slight yellow. A dark brown/black color indicates decomposition (quench immediately if this occurs).

-

-

Quench & Recovery: Add water (10 mL). Extract with DCM (3x).

-

Catalyst Recovery: The aqueous phase contains the Sc(OTf)

.[2] Evaporate the water to recover the catalyst as a white powder (requires drying at 200°C in vacuo for reuse).

-

-

Purification: Dry organics over Na

SO

Method B: Enantioselective Friedel-Crafts Alkylation

Application: Synthesis of chiral building blocks (e.g.,

The Catalyst System

For high enantioselectivity, the Copper(II)-Bisoxazoline (Cu-BOX) system is the industry standard for reacting furans with glyoxylates.

-

Ligand: (S,S)-tert-Butyl-BOX or (S,S)-Phenyl-BOX.

-

Metal Source: Cu(OTf)

. -

Electrophile: Ethyl Glyoxylate (highly reactive, bidentate coordination).

Protocol: Asymmetric Alkylation

Reagents:

-

Furan [2.0 equiv]

-

Ethyl Glyoxylate (freshly distilled/polymer-cracked) [1.0 equiv]

-

Cu(OTf)

[10 mol%] -

(S,S)-tBu-BOX Ligand [11 mol%]

-

Solvent: Anhydrous Et

O or DCM.

Step-by-Step Workflow:

Figure 2: Workflow for the enantioselective alkylation of furan. Temperature control is the primary driver of enantioselectivity.

Detailed Procedure:

-

Catalyst Formation: In a dry Schlenk tube under Argon, mix Cu(OTf)

(0.10 mmol) and the chiral BOX ligand (0.11 mmol) in anhydrous Et -

Temperature Control: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Why? Lower temperatures maximize the energy difference between the diastereomeric transition states, enhancing ee.

-

-

Reaction: Add Ethyl Glyoxylate (1.0 mmol). Then, add Furan (2.0 mmol).

-

Incubation: Stir at -78°C for 24 hours.

-

Workup: Filter the cold reaction mixture directly through a small pad of silica gel (eluting with Et

O) to remove the metal catalyst immediately. -

Analysis: Determine conversion by NMR and ee by Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Performance Comparison & Data

| Parameter | Sc(OTf) | Cu-BOX Asymmetric Protocol | Traditional AlCl |

| Catalyst Loading | 5 mol% | 10 mol% | 100 mol% (Stoichiometric) |

| Temperature | 25°C | -78°C | 0°C to 25°C |

| Typical Yield | 85-95% | 70-90% | 40-60% (Polymerization risk) |

| Stereocontrol | Racemic | >90% ee | Racemic |

| Moisture Tolerance | High | Low (Strictly Anhydrous) | Zero (Explosive/Fuming) |

| Substrate Scope | Aldehydes, Acetals | Glyoxylates, Pyruvates | Alkyl Halides |

Troubleshooting & Optimization

Issue: Reaction turns black/tarry.

-

Cause: Acid concentration is too high, leading to furan ring opening.

-

Solution: Reduce catalyst loading to 1 mol%. Dilute reaction concentration to 0.1 M. Ensure slow addition of the furan.

Issue: Low Enantioselectivity (Method B).

-

Cause: Temperature fluctuation or moisture ingress.

-

Solution: Ensure the bath remains at -78°C. Use freshly distilled solvents. Verify ligand purity (oxidized ligand kills ee).

Issue: Bis-alkylation (Reaction at C2 and C5).

-

Cause: Excess electrophile or long reaction times.

-

Solution: Use excess Furan (2.0 equiv) relative to the electrophile. Stop reaction at ~80% conversion.

References

-

Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link

-

Gathergood, N., Zhuang, W., & Jørgensen, K. A. (2000).[6] Catalytic Enantioselective Friedel−Crafts Reactions of Aromatic Compounds with Glyoxylates. Journal of the American Chemical Society.[7] Link

-

Prajapati, D., et al. (2006). Indium(III)-catalyzed activation of carbonyl compounds: a versatile and efficient method for the synthesis of furan derivatives. Tetrahedron Letters. Link

-

Evans, D. A., et al. (2003).[8] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.[7] Link

-

Keay, B. A. (2020). Regioselectivity in the Functionalization of Furans and Benzofurans. Chemical Reviews. Link

Sources

- 1. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Indium(III)-Catalyzed Synthesis of Primary Carbamates and N-Substituted Ureas [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (PDF) Highly Diastereoselective Friedel−Crafts Reaction of Furans with 8-Phenylmenthyl Glyoxylate [academia.edu]

- 7. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

Application of furan aldehydes in the synthesis of bioactive heterocycles

Introduction: The Versatility of Furan Aldehydes in Medicinal Chemistry

Furan aldehydes, particularly furfural and its derivatives, represent a cornerstone in the synthesis of a diverse array of bioactive heterocyclic compounds. Derived from renewable biomass sources, these platform chemicals offer a sustainable and cost-effective entry point to complex molecular architectures of pharmaceutical interest.[1][2] The inherent reactivity of the furan ring, coupled with the versatility of the aldehyde functional group, allows for a multitude of chemical transformations, leading to the construction of nitrogen-, oxygen-, and sulfur-containing heterocycles. This guide provides an in-depth exploration of the application of furan aldehydes in the synthesis of bioactive pyridines, pyrimidines, pyrazoles, and pyridazines, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The strategic importance of furan aldehydes lies in their ability to serve as synthons for a variety of ring systems through reactions such as multicomponent reactions, ring-opening/ring-closing cascades, and cycloadditions. The furan moiety can act as a masked 1,4-dicarbonyl compound, a diene in Diels-Alder reactions, or a precursor to other functionalities through oxidation, reduction, and rearrangement reactions. This chemical plasticity makes furan aldehydes invaluable starting materials in the quest for novel therapeutic agents.

I. Synthesis of Bioactive Pyridine Derivatives from Furan Aldehydes

The transformation of furans into pyridines is a synthetically valuable strategy for accessing this privileged heterocyclic scaffold, which is a core component of numerous pharmaceuticals.

A. One-Pot Synthesis of 3-Hydroxypyridine

One of the most direct applications of furfural is its conversion to 3-hydroxypyridine, a key intermediate in the synthesis of various pharmaceuticals. This transformation is typically achieved through a one-pot reaction with an ammonia source under elevated temperature and pressure.

Reaction Scheme:

Caption: One-pot synthesis of 3-hydroxypyridine from furfural.

Mechanistic Insights: The reaction is believed to proceed through a series of intermediates involving the opening of the furan ring by ammonia, followed by intramolecular condensation and subsequent aromatization to form the pyridine ring. The catalyst plays a crucial role in facilitating the dehydrogenation steps.

Experimental Protocol: Synthesis of 3-Hydroxypyridine from Furfural [3][4]

Materials:

-

Furfural

-

25 wt% Ammonia solution in water

-

Raney Iron (catalyst)

-

Deionized water

-

Nitrogen gas

Procedure:

-

In a high-pressure reactor, combine furfural, 25 wt% ammonia solution, Raney Fe catalyst, and deionized water.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to a temperature between 100-140°C with stirring.

-

Maintain the reaction for a period of 1-5 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Perform solid-liquid separation to remove the catalyst.

-

Collect the liquid-phase product and purify by distillation or chromatography to obtain 3-hydroxypyridine.

B. Synthesis of Furo[3,2-c]pyridines via Pictet-Spengler Reaction

Furo[3,2-c]pyridines are a class of fused heterocyclic compounds with demonstrated biological activities, including potential as kinase inhibitors. A versatile route to these compounds involves the Pictet-Spengler reaction of a furan-containing amine with an aldehyde.

Reaction Workflow:

Caption: Workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.

Experimental Protocol: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines [5][6][7]

Materials:

-

2-(5-methylfuran-2-yl)ethanamine

-

Substituted aromatic aldehyde

-

Dry acetonitrile

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Saturated aqueous sodium hydroxide solution

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).

-

Heat the mixture to form the imine intermediate.

-

Add concentrated hydrochloric acid (2.0 mmol) and glacial acetic acid (5 mL) to the reaction mixture.

-

Heat the reaction at 70°C for 3.5-5 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.

II. Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. Furfural can be effectively employed as the aldehyde component in this reaction.

Reaction Scheme:

Caption: Biginelli reaction for the synthesis of dihydropyrimidinones.

Experimental Protocol: Synthesis of 4-(Furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [5][6][8][9]

Materials:

-

Furfural

-

Ethyl acetoacetate

-

Urea

-

Lactic acid (82-85%) or Triphenylphosphine

-

Ethanol

Procedure (Lactic Acid Catalysis): [5]

-

In a round-bottom flask, mix furfural (2 mmol), ethyl acetoacetate (2 mmol), urea (3 mmol), and lactic acid (25-40 mmol) in ethanol.

-

Reflux the mixture for 2.5-4 hours, monitoring the reaction by TLC.

-

After completion, evaporate the excess ethanol under reduced pressure.

-

Treat the residue with cold water (30 mL).

-

Filter the crude product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Procedure (Triphenylphosphine Catalysis): [9]

-

In a round-bottom flask, heat a mixture of furfural (2 mmol), ethyl acetoacetate (2.5 mmol), urea (2.5 mmol), and triphenylphosphine (0.2 mmol) at 100°C with stirring for 8 hours.

-

After cooling, pour the reaction mixture into crushed ice with stirring.

-

Filter the crude product, wash with cold water, dry, and recrystallize from 95% ethanol to afford the pure product.

III. Synthesis of Bioactive Pyrazoles and Pyridazines

Furan aldehydes also serve as versatile starting materials for the synthesis of other important five- and six-membered nitrogen-containing heterocycles.

A. Synthesis of Furan-Derived Pyrazole Carboxamides

Pyrazole carboxamides are known for their antimicrobial and antioxidant activities. A straightforward synthesis involves the cyclocondensation of chalcones derived from furan aldehydes.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides [10]

Step 1: Synthesis of Furanoyl Chalcones

-

Condense furan-2-carbaldehyde with an appropriate acetophenone in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone.

Step 2: Cyclocondensation to Pyrazole Carboxamides

-

Reflux the synthesized chalcone with semicarbazide hydrochloride in ethanol in the presence of a base (e.g., sodium acetate) to afford the 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides.

-

Purify the products by recrystallization.

B. Synthesis of Furo[2,3-d]pyridazines

Furo[2,3-d]pyridazines can be synthesized from furan-2-aldehyde through a multi-step sequence involving the formation of a hydrazone followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Aryl Furo[2,3-d]pyridazines [11]

Step 1: Synthesis of Furan-2-yl-benzoyl hydrazone

-

Reflux a mixture of a benzoyl hydrazide (1a-b) and furan-2-aldehyde in dry ethanol with a catalytic amount of sodium hydroxide for 5 hours.

-

Cool the reaction mixture and isolate the precipitated hydrazone.

Step 2: Intramolecular Cyclization

-

Treat the furan-2-yl-benzoyl hydrazone with polyphosphoric acid ester (PPE) and heat to effect intramolecular cyclization.

-

Work up the reaction mixture and purify the product by chromatography to yield the 4-aryl furo[2,3-d]pyridazine.

IV. Bioactivity of Heterocycles Derived from Furan Aldehydes

The heterocycles synthesized from furan aldehydes exhibit a wide spectrum of biological activities. The following table summarizes some of the reported bioactivities.

| Heterocycle Class | Derivative | Biological Activity | IC50 / MIC | Reference |

| Dihydropyrimidinones | 4-(Furan-2-yl) derivatives | Antibacterial (E. coli, P. aeruginosa) | MIC = 32, 64 µg/mL | [12] |

| 4-(Furan-2-yl) derivatives | Antibacterial (S. aureus) | MIC = 32, 64 µg/mL | [12] | |

| Coumarin-fused DHPMs | Antibacterial (S. aureus) | MIC = 0.2–6.25 µg/mL | [13] | |

| Pyrazoles | Furan-derived carboxamides | Antifungal (C. albicans) | MIC = 12.5-100 µg/mL | [10] |

| Pyridazines | Pyrazolo-pyridazine derivative | Anticancer (HepG-2, HCT-116) | IC50 = 17.30, 18.38 µM | [14] |

| Pyridines | Pyridine-furan hybrids | Anticancer (HCT-116, MCF-7) | IC50 = 31.3–49.0 µM, 19.3–55.5 µM | [15] |

| Furan Derivatives | Furan-based derivatives | Anticancer (MCF-7) | IC50 = 2.96, 4.06 µM | [8] |

V. Conclusion

Furan aldehydes are demonstrably powerful and versatile building blocks in the synthesis of a wide range of bioactive heterocycles. Their renewable origin, coupled with their rich chemistry, positions them as key intermediates in the development of sustainable and innovative pharmaceuticals. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast potential of furan aldehydes in medicinal chemistry and drug discovery. The continued exploration of novel reaction pathways and the biological evaluation of the resulting heterocyclic scaffolds will undoubtedly lead to the discovery of new therapeutic agents.

VI. References

-

Shcherbakov, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997.

-

Shcherbakov, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997.

-

Salehi, B., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Journal of Molecular Structure, 1301, 137307.

-

Ren, D., et al. (2020). 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. CN111170935B.

-

Guzman, J. D., et al. (2013). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H). DARU Journal of Pharmaceutical Sciences, 21(1), 33.

-

Singh, A. K., & Srivastav, N. K. (2012). Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines. Journal of Nepal Chemical Society, 30, 66-70.

-

Ren, D., et al. (2021). Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe catalyst. Green Chemistry, 23(14), 5143-5150.

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.

-

Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]

-

Kariyappa, A. K., et al. (2016). Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Der Pharma Chemica, 8(8), 6-11.

-

Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Retrieved from [Link]

-

Nazeruddin, G. M., et al. (2012). Ammonia solution catalyzed one-pot synthesis of highly functionalized pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4953-4956.

-

Thatikonda, S. K., et al. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024) (Vol. 2, pp. 220-231). Atlantis Press.

-

Abdel-Aziz, A. A.-M., et al. (2021). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Molecules, 26(11), 3236.

-

Conti, P., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(3), 484.

-

Bhalgat, C. M., & Ramesh, B. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv.

-

Beilstein Journals. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Clauson‐Kaas pyrrole synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, March 22). Make pyridine from furfural. Retrieved from [Link]

-

Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100829.

-

Qi, H., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6333.

-

Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2538.

-

Sugisawa, H. (1960). Studies on the Reaction of Furan-derivatives with Ammonia. VII. The Reaction Mechanism of α-Furylketones with Ammonia. Tohoku Journal of Agricultural Research, 11(4), 389-397.

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.

-

Sharma, P., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5994.

-

ResearchGate. (2023, June 20). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7299.

-

Derese, S. (n.d.). Pyridines. Dr. Shyama Prasad Mukherjee University.

-

Al-Abdullah, E. S., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311.

-

Padgett, H. C. L. (2004). Use of furans in synthesis of bioactive compounds. Pure and Applied Chemistry, 76(10), 1843-1854.

-

STM Journals. (2023). Synthesis, Characterization and Evaluation of Pyridine derivatives. Retrieved from [Link]

-

Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1009.

-

ResearchGate. (n.d.). Synthesis of furan [3,2-c] pyridine compound. Reagents and conditions:... Retrieved from [Link]

-

Reissig, H.-U., & Taszarek, M. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. HETEROCYCLES, 104(11), 2053.

-